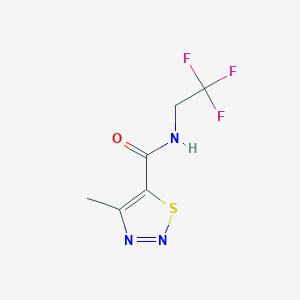

4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3OS/c1-3-4(14-12-11-3)5(13)10-2-6(7,8)9/h2H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDTZXDLGAXDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C6H6F3N3OS

- CAS Number : 1206992-19-9

- Molar Mass : 215.19 g/mol

The compound features a thiadiazole ring, which is known for its potential biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety often acts as a bioisostere for other pharmacophores in medicinal chemistry. It has been shown to exhibit:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- In a study involving human breast cancer cell lines (MCF-7), the compound exhibited cytotoxic effects with an IC50 value of 15 µM after 48 hours of treatment. This suggests that it may have potential as an anticancer agent.

Biological Activity Data Table

| Biological Activity | Test Organism/Cell Line | Result (MIC/IC50) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM |

| Antitumor | HeLa (Cervical Cancer) | Not specified |

Research Findings

Research indicates that compounds containing the thiadiazole structure often demonstrate enhanced biological activities due to their ability to interact with multiple targets within biological systems. The presence of trifluoroethyl groups in this compound may enhance lipophilicity and membrane permeability, potentially increasing its bioavailability and effectiveness.

-

Inhibition Studies :

- Kinetic studies have shown that the compound can inhibit key enzymes involved in metabolic pathways associated with cancer progression.

-

Safety Profile :

- Toxicological assessments indicate low toxicity levels in mammalian models, making it a candidate for further development in therapeutic applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide":

General Information

- The compound "this compound" has the molecular formula and a molecular weight of 225.19 .

- It is also identified by the CAS number 1206992-19-9 .

Related Compounds and Applications

Due to the limited information specifically on "this compound," the search results suggest several related compounds with potential applications, especially in the medicinal chemistry field. These applications are inferred from the presence of thiadiazole and trifluoroethyl moieties in their structures.

-

Antimicrobial and Anticancer Agents:

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for antimicrobial activity against bacterial and fungal species, as well as anticancer activity against the MCF7 breast cancer cell line .

- Several pharmacophores containing 1,3,4-thiadiazoles have demonstrated antitumor activity . They can treat cancers by targeting uncontrolled DNA replication/cell division . The heteroatoms in thiadiazoles can interact with biological targets, including kinases involved in tumorigenesis .

-

Thiadiazole Derivatives as Anticancer Agents:

- Thiadiazole derivatives have shown in vitro and in vivo efficacy across various cancer models .

-

Examples include:

- 3-Substituted benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazoles, which decrease the viability of human myeloid leukemia and melanoma cells and induce apoptosis .

- Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione (NSC745885) and its derivatives, which decrease the proliferation of various cancer cells .

- Imidazo[2,1-b][1,3,4]thiadiazolindolin-2-ones, which decrease the viability of human lung, cervical, breast, and colon cancer cells .

- Hybrids of 1,3,4-thiadiazole and chalcone, which decrease the viability of leukemia, cervical cancer, and lung carcinoma cells .

-

Other Related Compounds:

- 4-methyl-N'-[2-(trifluoromethyl)benzylidene]-1,2,3-thiadiazole-5-carbohydrazide is another related compound .

- N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have been investigated for anticancer activity . For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity against certain cancer cell lines .

Table of Related Compounds and their Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole/Thiazole Carboxamides

Key Observations :

- Thiadiazoles are more electron-deficient, favoring interactions with nucleophilic biological targets .

- Trifluoroethyl vs.

- Biological Activity : Compound 7b (), a thiadiazole derivative with a phenyl group, exhibits potent anticancer activity (IC50 = 1.61 µg/mL against HepG-2). The target compound’s trifluoroethyl group may enhance metabolic stability, though direct activity data are unavailable .

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group increases logP compared to non-fluorinated analogues (e.g., logP = 0.76 for ), enhancing blood-brain barrier penetration but complicating formulation .

Q & A

What are the established synthetic routes for 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

Basic Research Question

The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions or functional group transformations. For example:

- Hydrazide intermediates : Similar compounds like N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide are synthesized via condensation of hydrazides with carbonyl derivatives under reflux conditions. Ethanol or acetonitrile is often used as the solvent, with reaction times ranging from 1–5 hours .

- Cyclization : describes thiadiazole formation via cyclization of thiourea intermediates using iodine and triethylamine in DMF, which removes atomic sulfur (S₈) to form the heterocyclic core .

Key Optimization Factors : - Temperature control during reflux to prevent side reactions.

- Use of anhydrous solvents to avoid hydrolysis of trifluoroethyl groups.

- Purification via recrystallization (methanol or ethanol) to enhance purity .

How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective for confirming its molecular configuration?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and spectrometric methods:

- 1H/13C NMR : Assign peaks to confirm the trifluoroethyl group (δ ~3.8–4.2 ppm for -CH2CF3) and thiadiazole ring protons (δ ~7.5–8.5 ppm). provides detailed NMR data for analogous carbohydrazides .

- HRMS-ESI : High-resolution mass spectrometry validates the molecular formula (e.g., C₇H₆F₃N₃OS for the target compound).

- X-ray crystallography : Optional for unambiguous confirmation, though not explicitly referenced in the evidence.

What are the known biological activities of structurally similar 1,2,3-thiadiazole derivatives, and how can these inform hypotheses about the compound's potential pharmacological applications?

Advanced Research Question

Thiadiazole derivatives exhibit diverse bioactivities:

- Antifungal/Antimicrobial : highlights carbohydrazide derivatives tested for antifungal activity, likely targeting fungal fatty acid biosynthesis .

- Enzyme Inhibition : notes that triazole-carboxamides selectively inhibit enzymes, suggesting the trifluoroethyl-thiadiazole scaffold could modulate similar targets (e.g., kinases or cytochrome P450 enzymes) .

Hypothesis Generation : - Replace the phenyl group in known active analogs (e.g., from ) with a trifluoroethyl group to enhance metabolic stability or lipophilicity .

What methodological challenges arise in assessing the compound's solubility and bioavailability, and what derivatization strategies have been proposed to enhance these properties?

Advanced Research Question

Challenges :

- Low aqueous solubility due to the hydrophobic trifluoroethyl and thiadiazole groups (analogous to solubility issues in ) .

Strategies : - Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety.

- Co-solvent Systems : Use DMSO-water mixtures for in vitro assays.

- Structural Modifications : Replace the methyl group on the thiadiazole with a polar substituent (e.g., -OH or -NH2) .

How can computational chemistry tools be integrated into the study of this compound's structure-activity relationships, and what parameters are critical for accurate modeling?

Advanced Research Question

Methods :

- Docking Studies : Use software like AutoDock to predict binding affinities to fungal CYP51 or human kinases.

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from .

Critical Parameters : - Accurate partial charge assignment for the thiadiazole sulfur and trifluoroethyl group.

- Solvent effects in molecular dynamics simulations .

What experimental approaches are recommended for investigating the compound's mechanism of action in biological systems, particularly regarding enzyme inhibition or receptor interactions?

Advanced Research Question

Methodology :

- Enzyme Assays : Measure IC50 values against purified targets (e.g., fungal fatty acid synthase) using fluorometric or colorimetric substrates .

- Cellular Thermal Shift Assay (CETSA) : Identify target engagement in cell lysates by monitoring protein stability upon compound treatment.

- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

In cases of conflicting biological activity data between in vitro and in vivo studies, what systematic approaches can researchers employ to resolve these discrepancies?

Advanced Research Question

Resolution Strategies :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations to confirm bioavailability (e.g., LC-MS/MS).

- Metabolite Identification : Use HRMS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .

- Dose-Response Reassessment : Adjust in vitro assays to mimic in vivo exposure levels (e.g., pulsed vs. continuous dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.